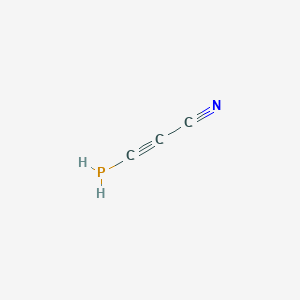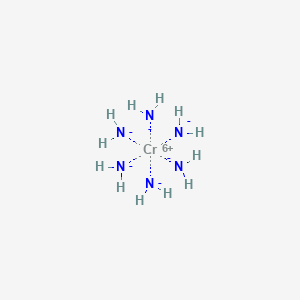
Hexaamminechromium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaamminechromium trichloride is a coordination compound with the formula [Cr(NH₃)₆]Cl₃. It consists of a chromium(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. This compound is part of the Werner complexes, named after Alfred Werner, a pioneer in coordination chemistry. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Hexaamminechromium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of chromium(III) chloride with ammonia in the presence of ammonium chloride. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:
[ \text{CrCl}_3 + 6 \text{NH}_3 + 3 \text{NH}_4\text{Cl} \rightarrow [\text{Cr}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Hexaamminechromium trichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium(III) center can be oxidized or reduced under specific conditions. For example, it can be reduced to chromium(II) using strong reducing agents.
Substitution Reactions: The ammonia ligands can be substituted by other ligands such as water, halides, or other donor molecules. This can be achieved by reacting the compound with the desired ligand in an aqueous or non-aqueous medium.
Complex Formation: this compound can form complexes with other anions, such as sulfate or nitrate, by exchanging the chloride ions.
Common reagents used in these reactions include acids, bases, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexaamminechromium trichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent or in diagnostic imaging.
Industry: this compound is used in the production of catalysts and in electroplating processes.
Mechanism of Action
The mechanism by which hexaamminechromium trichloride exerts its effects involves the coordination of the chromium(III) ion with ligands. The octahedral geometry and the stability of the chromium-ammonia bonds play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through ligand exchange and redox reactions.
Comparison with Similar Compounds
Hexaamminechromium trichloride can be compared with other similar compounds, such as hexaamminecobalt(III) chloride and hexaamminecopper(II) chloride. These compounds share similar coordination geometries and ligand arrangements but differ in their metal centers and specific chemical properties. This compound is unique due to the specific redox properties of chromium(III) and its stability in various chemical environments.
Similar Compounds
- Hexaamminecobalt(III) chloride
- Hexaamminecopper(II) chloride
- Hexaammineiron(III) chloride
Properties
CAS No. |
13820-25-2 |
|---|---|
Molecular Formula |
CrH12N6 |
Molecular Weight |
148.13 g/mol |
IUPAC Name |
azanide;chromium(6+) |
InChI |
InChI=1S/Cr.6H2N/h;6*1H2/q+6;6*-1 |
InChI Key |
XGCPMATWEBZNOX-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cr+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


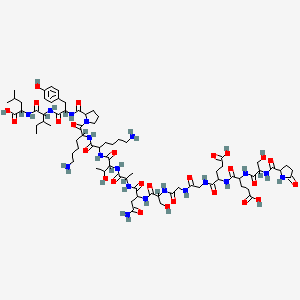
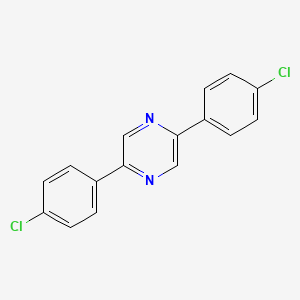
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
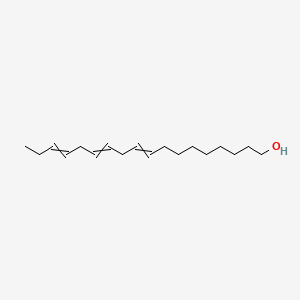
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
